L-Tryptophanol
Overview
Description
Tryptophanol is an indole derivative and a secondary alcohol It is structurally related to tryptophan, an essential amino acid
Mechanism of Action
Target of Action
L-Tryptophanol, also known as Tryptophanol or H-Tryptophanol, is a derivative of the essential amino acid tryptophan . The primary targets of this compound are the enzymes involved in the metabolism of tryptophan, such as indoleamine-2,3-dioxygenase, tryptophan-2,3-dioxygenase, kynurenine-3-monooxygenase, and tryptophan hydroxylase . These enzymes play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Mode of Action
This compound interacts with its targets by participating in the metabolic pathways of tryptophan . It is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The interaction of this compound with these pathways results in the production of a variety of bioactive compounds that can regulate various physiological functions .
Biochemical Pathways
The biochemical pathways affected by this compound include the kynurenine, 5-hydroxytryptamine (serotonin), and indole pathways . These pathways are involved in the metabolism of over 95% of tryptophan . The kynurenine pathway is involved in inflammation, immune responses, and excitatory neurotransmission . The serotonin pathway plays important roles throughout the body . The indole pathway, on the other hand, is involved in the production of indole derivatives that can signal onto xenobiotic receptors .
Pharmacokinetics
It is known that this compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. The metabolism of this compound primarily involves the aforementioned kynurenine, serotonin, and indole pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its role as a precursor for the synthesis of multiple important bioactive compounds . These compounds can regulate various physiological functions, including neuronal function, metabolism, inflammatory responses, oxidative stress, immune responses, and intestinal homeostasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiome can regulate the production of host tryptophan metabolites and can use dietary or recycled tryptophan to generate bioactive metabolites . Additionally, the levels of tryptophan in the human body depend on food intake and the activity of several tryptophan metabolic pathways .
Biochemical Analysis
Biochemical Properties
Tryptophanol interacts with various enzymes, proteins, and other biomolecules. It is involved in the kynurenine, 5-hydroxytryptamine, and indole pathways . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
Tryptophanol has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tryptophanol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing various physiological processes.
Metabolic Pathways
Tryptophanol is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tryptophanol can be synthesized through several methods. One common approach involves the reduction of tryptophan using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods
In industrial settings, tryptophanol can be produced through microbial fermentation. This method leverages the metabolic pathways of certain microorganisms to convert tryptophan into tryptophanol. The fermentation process is advantageous due to its cost-effectiveness and the ability to produce high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tryptophanol undergoes various chemical reactions, including:
Oxidation: Tryptophanol can be oxidized to form indole-3-acetaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tryptamine using strong reducing agents.
Substitution: Tryptophanol can participate in substitution reactions, particularly at the indole ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles can be used to introduce different functional groups to the indole ring.
Major Products Formed
Oxidation: Indole-3-acetaldehyde
Reduction: Tryptamine
Substitution: Various indole derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: Tryptophanol is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of neurotransmitters such as serotonin and melatonin.
Medicine: Tryptophanol-derived compounds have shown potential as therapeutic agents, particularly in cancer research.
Industry: The compound is used in the production of various pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid and precursor to tryptophanol.
Tryptamine: A derivative of tryptophan and a precursor to various neurotransmitters.
Indole-3-acetaldehyde: An oxidation product of tryptophanol.
Uniqueness
Tryptophanol is unique due to its dual role as both a secondary alcohol and an indole derivative. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCRUSSQAXPJY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-29-8 | |
Record name | L-Tryptophanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2899-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-(-)-Tryptophanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tryptophanol?
A1: The molecular formula of tryptophanol is C10H12N2O, and its molecular weight is 176.22 g/mol.
Q2: Is there any spectroscopic data available for tryptophanol?
A2: While the provided research doesn't delve deeply into detailed spectroscopic characterization, one study utilized circular dichroism to analyze the configuration of a tryptophanol-derived compound. []
Q3: How does tryptophanol interact with the GCN2 kinase, and what are the downstream effects of this interaction?
A3: Tryptophanol can activate the GCN2 kinase, a sensor of amino acid deprivation. [, ] This activation leads to a cascade of downstream effects, including the inhibition of glucose and glutamine utilization (glycolysis and glutaminolysis) via AMP-activated protein kinase (AMPK). [] This activation also leads to an increase in fatty acid oxidation, ultimately contributing to CD4+ T-cell survival and proliferation. []
Q4: How does tryptophanol affect high-glucose conditions in human peritoneal mesothelial cells?
A4: In the context of high-glucose environments, activating the GCN2 kinase with tryptophanol helps ameliorate glucotoxicity in human peritoneal mesothelial cells. [] It achieves this by inhibiting various harmful pathways induced by high glucose, including the aldose pathway, lipid synthesis pathway, hexosamine pathway, and advanced glycation end product generation pathway. [] This protective effect helps preserve cellular integrity and prevents mesothelial-to-mesenchymal transition. []
Q5: What makes tryptophanol a useful building block in organic synthesis?
A5: Tryptophanol serves as a versatile chiral building block in organic synthesis, particularly for constructing complex molecules like indole alkaloids. [, , , , , , ] Its enantiopure form can be readily obtained from the reduction of tryptophan, making it a valuable starting material for synthesizing enantiomerically pure compounds. [, , , ]
Q6: What classes of compounds have been synthesized using tryptophanol as a starting material?
A6: Researchers have successfully employed tryptophanol to synthesize diverse classes of compounds, including:
- Tryptophanol-derived oxazoloisoindolinones: These compounds exhibit promising antitumor activity by acting as p53 activators. [, , , , , , , , , ]
- Oxazolopyrrolidone lactams: These lactams serve as precursors to indolo[2,3-a]quinolizidines, which are valuable intermediates in the synthesis of indole alkaloids. [, , ]
- Indolo[2,3-a]quinolizidines: This class includes compounds with potential as N-Methyl-D-Aspartate (NMDA) receptor antagonists, suggesting applications in treating neurodegenerative disorders. []
- Indolizinoindolones: These compounds demonstrate promising in vitro activity against both blood and liver stages of the malaria parasite, making them attractive leads for developing new antimalarial drugs. []
Q7: How does the stereochemistry of tryptophanol influence the synthesis of specific indole alkaloids?
A7: The stereochemistry of tryptophanol plays a critical role in controlling the stereochemical outcome of the synthesized indole alkaloids. For instance, researchers have used both (S)- and (R)-tryptophanol to prepare enantiomerically pure indolo[2,3-a]quinolizidines. [, ] The specific enantiomer of tryptophanol used dictates the absolute configuration of the final alkaloid.
Q8: Can you give an example of a total synthesis achieved using tryptophanol as a starting material?
A8: Yes, researchers have achieved the formal total synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol, which are indole alkaloids, starting from (S)-tryptophanol. [] This synthesis highlights the power of tryptophanol as a chiral building block for complex natural product synthesis.
Q9: What is the role of tryptophanol in studying the tryptophan synthase enzyme?
A9: Tryptophanol phosphate derivatives, particularly those with a phenyl group on the spacer arm, have been instrumental in studying the tryptophan synthase enzyme. [, ] These derivatives serve as effective ligands for affinity chromatography, enabling the purification and isolation of both the α subunit and the α2β2 complex of the enzyme. [, ]
Q10: How does tryptophanol contribute to understanding the mechanism of tryptophan activation by tryptophanyl-tRNA synthetase?
A10: Researchers have employed tryptophanol as a competitive inhibitor of tryptophan to investigate the mechanism of tryptophan activation by tryptophanyl-tRNA synthetase. [] Their findings, coupled with studies using isotopically labeled ATP, indicate that the enzyme activates tryptophan through a direct associative 'in line' displacement mechanism at the α-phosphate of MgATP. []
Q11: How is tryptophanol used to study amyloid formation?
A11: Tryptophanol exhibits a "thioflavin-like" spectroscopic property, meaning its fluorescence changes in the presence of amyloid structures. [] Importantly, tryptophanol displays selectivity for prefibrillar amyloid-β (Aβ) aggregates over mature fibrils. [] This selectivity makes it a valuable tool for quantifying and studying prefibrillar amyloid species, which are thought to be the primary neurotoxic species in Alzheimer's disease. []
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